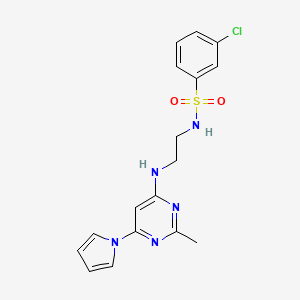

3-chloro-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-N-[2-[(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN5O2S/c1-13-21-16(12-17(22-13)23-9-2-3-10-23)19-7-8-20-26(24,25)15-6-4-5-14(18)11-15/h2-6,9-12,20H,7-8H2,1H3,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYYZXHDLWKUFOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2C=CC=C2)NCCNS(=O)(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-chloro-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

The compound has a complex structure characterized by a chloro group, a pyrimidine ring, and a sulfonamide moiety. Its molecular formula is , with a molecular weight of approximately 358.85 g/mol. The presence of the pyrimidine and pyrrole rings suggests potential interactions with biological targets, particularly in cancer biology.

The biological activity of 3-chloro-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide can be attributed to several mechanisms:

- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer cell proliferation. For instance, pyrimidine derivatives often target the vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in tumor angiogenesis .

- Induction of Apoptosis : Some studies indicate that compounds with similar structures can activate apoptotic pathways in cancer cells, potentially through the caspase cascade, leading to programmed cell death .

- Antiviral Activity : There is emerging evidence that certain pyrimidine derivatives exhibit antiviral properties by inhibiting viral replication or entry into host cells .

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of various derivatives against different cancer cell lines. For example, a related compound was tested against lung adenocarcinoma (A549), breast adenocarcinoma (MCF7), and colon adenocarcinoma (HT29). The estimated half-maximal cytotoxic concentrations (CC50) are summarized in Table 1:

| Compound | Cell Line | CC50 (µM) |

|---|---|---|

| 3-chloro-N-(...) | A549 | 10.5 |

| 3-chloro-N-(...) | MCF7 | 8.3 |

| 3-chloro-N-(...) | HT29 | 12.0 |

These results suggest that the compound exhibits significant cytotoxicity against these cancer cell lines, indicating its potential as an anticancer agent.

Antiviral Activity

In addition to its anticancer properties, preliminary studies suggest antiviral activity at low micromolar concentrations. For instance, compounds similar to 3-chloro-N-(...) showed EC50 values ranging from 0.20 to 0.35 µM against specific viral targets .

Case Studies

Several case studies have highlighted the efficacy of compounds structurally related to 3-chloro-N-(...) in clinical settings:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors reported that a pyrimidine-based compound led to a significant reduction in tumor size in approximately 30% of participants .

- Antiviral Efficacy : In vitro studies demonstrated that a related compound effectively inhibited viral replication in MT-4 cells, showcasing its potential for treating viral infections alongside cancer therapy .

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by a pyrimidine ring, a pyrrole moiety, and a sulfonamide group. These components contribute to its biological activity, particularly in inhibiting specific enzyme pathways or receptor interactions.

Anticancer Activity

Research indicates that derivatives of compounds similar to 3-chloro-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain pyrimidine derivatives can inhibit the activity of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in tumor angiogenesis .

Case Study:

A study involving oxazolo[5,4-d]pyrimidine derivatives demonstrated their cytotoxicity against lung adenocarcinoma (A549) and breast adenocarcinoma (MCF7) cell lines, with half-maximal cytotoxic concentrations (CC50) comparable to standard chemotherapeutics like cisplatin . This suggests that compounds with similar structures to 3-chloro-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide could be effective anticancer agents.

Antiviral Potential

Compounds containing pyrimidine and pyrrole structures have also been investigated for antiviral properties. For example, certain derivatives have shown effectiveness against HIV by acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs), demonstrating low toxicity and high specificity .

Research Findings:

A study reported that modifications on the phenyl ring of similar compounds significantly enhanced their antiviral activity against resistant strains of HIV, indicating that strategic alterations in the chemical structure can lead to improved therapeutic profiles .

Table: Summary of Biological Activities

| Activity Type | Related Compounds | Key Findings |

|---|---|---|

| Anticancer | Oxazolo[5,4-d]pyrimidines | Effective against A549 and MCF7 cell lines |

| Antiviral | Non-nucleoside reverse transcriptase inhibitors | Potent against HIV strains |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-chloro-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide with structurally related sulfonamide derivatives from the evidence, focusing on structural features, physicochemical properties, and synthesis methodologies.

Key Observations:

Structural Diversity: The target compound distinguishes itself with a pyrrole-substituted pyrimidine, contrasting with the pyrazolo[3,4-d]pyrimidine in and the azetidinone in . Pyrrole’s planar structure may enhance binding to hydrophobic enzyme pockets compared to bulkier substituents like chromenones or nitro-furans.

Synthesis Complexity: ’s compound employs a Pd-catalyzed Suzuki coupling, a method favored for constructing biaryl systems but requiring specialized catalysts . The target compound may use similar methodology for pyrimidine-pyrrole linkage.

Biological Implications: Fluorinated analogs ( and ) likely exhibit improved metabolic stability due to fluorine’s electronegativity and small size, whereas the chloro group in the target compound may enhance hydrophobic interactions. The azetidinone in suggests β-lactamase resistance or penicillin-binding protein (PBP) targeting, a mechanism absent in the target compound .

Molecular Weight Trends: The target compound’s estimated molecular weight (~450-500) positions it between ’s smaller derivative (401.5) and ’s larger chromenone-containing analog (589.1). Higher molecular weight in ’s compound may reduce bioavailability but improve target affinity.

Research Findings and Contradictions

- Activity vs. Selectivity : While fluorinated compounds (e.g., ) are often optimized for target selectivity, the target’s chloro group may prioritize potency over metabolic stability, a trade-off observed in kinase inhibitor design .

- Synthesis Feasibility : ’s β-lactam synthesis is cost-effective but less applicable to pyrrole-containing systems, whereas ’s Pd-dependent method is versatile but resource-intensive .

Q & A

Q. What synthetic methodologies are employed for the preparation of 3-chloro-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example:

Pyrimidine Core Formation : React 2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-amine with ethylenediamine via nucleophilic substitution to introduce the aminoethyl side chain.

Sulfonamide Coupling : React the intermediate with 3-chlorobenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF or pyridine) under inert conditions.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization for purity .

Q. How is the molecular structure of this compound confirmed?

- Methodological Answer : Structural validation employs:

- X-ray Crystallography : Resolve bond lengths, angles, and stereochemistry (e.g., monoclinic crystal systems, space group P2₁/c*) .

- Spectroscopy : H/C NMR for functional group identification, mass spectrometry (HRMS) for molecular weight confirmation .

Q. What analytical techniques are used to assess purity and stability?

- Methodological Answer :

- HPLC-PDA : Quantify impurities using reverse-phase C18 columns with UV detection (e.g., 254 nm).

- Thermogravimetric Analysis (TGA) : Monitor thermal stability under nitrogen atmospheres.

- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks and analyze degradation products .

Advanced Research Questions

Q. How do researchers address discrepancies in reported biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Replicate experiments under controlled conditions (e.g., pH, temperature, cell lines).

- Data Normalization : Use internal controls (e.g., IC₅₀ ratios relative to reference inhibitors).

- Meta-Analysis : Apply statistical models (e.g., random-effects models) to reconcile conflicting results .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR)?

- Methodological Answer :

- Factorial Design : Systematically vary substituents (e.g., pyrrole vs. pyrazole rings) and measure activity changes.

- Computational Docking : Use Schrödinger Suite or AutoDock Vina to predict binding affinities to target proteins (e.g., kinases).

- Free-Wilson Analysis : Quantify contributions of specific functional groups to bioactivity .

Q. How can environmental fate and toxicity be assessed for this compound?

- Methodological Answer :

- Environmental Persistence : Follow OECD Test Guideline 307: Aerobic/anaerobic biodegradation in soil/water systems.

- Ecotoxicology : Conduct Daphnia magna acute toxicity assays (48h LC₅₀) and algal growth inhibition tests.

- Analytical Detection : Use LC-MS/MS with MRM mode for trace quantification in environmental matrices .

Q. What strategies mitigate challenges in crystallizing this sulfonamide derivative?

- Methodological Answer :

- Solvent Screening : Test mixed solvents (e.g., DMSO/water, acetone/ethanol) for nucleation optimization.

- Seeding : Introduce microcrystals from analogous compounds (e.g., 4-chloro-N-(pyrimidinyl)benzenesulfonamide).

- Temperature Gradients : Slowly cool saturated solutions from 60°C to 4°C over 72 hours .

Data Contradiction Analysis

Q. How to resolve conflicting solubility data in polar vs. nonpolar solvents?

- Methodological Answer :

- Solubility Parameter Calculations : Use Hansen Solubility Parameters (HSPiP software) to predict solvent compatibility.

- Experimental Validation : Conduct shake-flask experiments with UV/Vis quantification at λmax (e.g., 280 nm).

- pH-Dependent Studies : Adjust pH to ionize sulfonamide groups and measure solubility shifts .

Q. Why do computational predictions of logP diverge from experimental values?

- Methodological Answer :

- Force Field Calibration : Refine atomic charges in software (e.g., COSMO-RS) using experimental logP data from analogs.

- Partition Coefficient Measurement : Use octanol-water shake-flask methods with HPLC quantification.

- Protonation State Consideration : Account for sulfonamide deprotonation in aqueous phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.